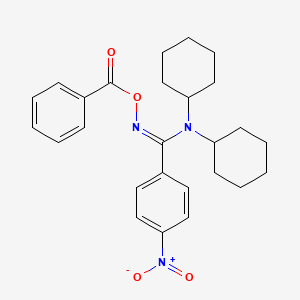
2-(4-methoxyphenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as AG-1478, is a synthetic compound that has been extensively studied due to its potential applications in cancer research. This compound belongs to the class of quinolinecarboxamides, which are known for their ability to inhibit the activity of certain enzymes and receptors in the body.
Wirkmechanismus
2-(4-methoxyphenyl)-4-quinolinecarboxamide works by binding to the ATP-binding site of the EGFR and preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The exact mechanism of action of this compound is still being studied, but it is believed to involve the inhibition of autophosphorylation of the EGFR and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a highly specific inhibitor of the EGFR and does not affect other receptor tyrosine kinases. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is not effective in all types of cancer cells, and its efficacy can be affected by the presence of mutations in the EGFR gene. It is also not effective in inhibiting the activity of other growth factor receptors that are involved in cancer development.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-4-quinolinecarboxamide. One area of research is the development of more potent and selective inhibitors of the EGFR that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors. This can help in the development of personalized cancer treatments that are tailored to the individual patient. Finally, there is a need for more studies to understand the molecular mechanisms of this compound and other EGFR inhibitors, which can lead to the development of new cancer treatments.
Synthesemethoden
2-(4-methoxyphenyl)-4-quinolinecarboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-methoxyaniline with 2-chloro-4,5-dimethoxybenzoic acid to form an intermediate product, which is then reacted with 2-aminobenzophenone to yield the final product. Other methods, such as the reaction of 4-methoxyaniline with 2-chloro-4,5-dimethoxybenzonitrile followed by the reaction with 2-aminobenzophenone, have also been reported.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is known to play a crucial role in the development and progression of various types of cancer. Inhibition of EGFR activity by this compound has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-12-8-6-11(7-9-12)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLFEYDGVLXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5498103.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5498127.png)
![N-[1-{[(2-methoxybenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B5498143.png)
![N-(3-methoxyphenyl)-N'-({1-[(2-methyl-1H-imidazol-4-yl)methyl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5498146.png)

![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5498150.png)
![N-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyrrolidin-3-yl]methyl}ethanesulfonamide](/img/structure/B5498165.png)
![2-[(anilinocarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B5498170.png)

![N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-threoninamide](/img/structure/B5498187.png)
![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5498196.png)
![N-cyclopropyl-3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5498203.png)
![2-{[4-(methoxymethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5498210.png)
![5-methyl-3-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5498216.png)